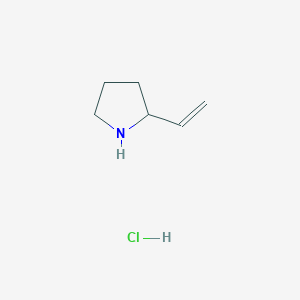
2-Vinylpyrrolidine hydrochloride
Übersicht
Beschreibung
2-Vinylpyrrolidine hydrochloride is a chemical compound that belongs to the pyrrolidine family of organic compounds. It has a molecular formula of C6H12ClN .
Molecular Structure Analysis
The molecular structure of 2-Vinylpyrrolidine hydrochloride consists of 6 carbon atoms, 12 hydrogen atoms, and 1 nitrogen atom, along with a chloride ion .
Wissenschaftliche Forschungsanwendungen
Copper-Catalyzed Carboamination 2-Vinylpyrrolidine hydrochloride is utilized in copper-catalyzed intermolecular carboamination of vinylarenes with potassium N-carbamoyl-β-aminoethyltrifluoroborates, leading to the formation of 2-vinylpyrrolidines. This process is essential for synthesizing bioactive compounds, and radical clock mechanistic experiments suggest the involvement of carbon radical intermediates rather than carbocations (Um & Chemler, 2016).
Synthesis of Derivatives The compound plays a role in the synthesis of novel l-vinylpyrrolidin-2-one derivatives, such as DEVP and EVP. These derivatives are then used to create sodium 1-vinylpyrrolidin-2-one-3-carboxylate through saponification and decarboxylation processes. The resultant polymers from these derivatives exhibit unique properties and find applications in various fields (Bencini et al., 2005).
Enantioselective Hydroamination 2-Vinylpyrrolidine hydrochloride is involved in gold(I)-catalyzed enantioselective hydroamination, effective for various carbamate groups. This process facilitates the synthesis of compounds with high yield and enantiomeric excess, proving crucial in creating optically active substances (Zhang, Bender, & Widenhoefer, 2007).
Copolymerization for Drug Carriers The chemical is used in the radical copolymerization of N-vinylpyrrolidone and 2-aminoethyl methacrylate hydrochloride to form copolymers. These copolymers are particularly effective as polymeric carriers for certain drugs, demonstrating the compound's importance in pharmaceutical applications (Solovskii et al., 2017).
Extraction Agent for Metal Ions Poly(N-vinylpyrrolidone), a derivative, acts as an extracting agent for various metal ions, indicating its potential in environmental cleanup and resource recovery. Its ability to interact with different metal ions under varying conditions showcases its versatility and importance in environmental sciences (Maturana et al., 2000).
Zukünftige Richtungen
While specific future directions for 2-Vinylpyrrolidine hydrochloride are not mentioned in the available resources, pyrrolidine compounds are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . This suggests that 2-Vinylpyrrolidine hydrochloride could potentially have applications in the field of medicinal chemistry.
Eigenschaften
IUPAC Name |
2-ethenylpyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N.ClH/c1-2-6-4-3-5-7-6;/h2,6-7H,1,3-5H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYHXRTTZPSRGCE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1CCCN1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
133.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Vinylpyrrolidine hydrochloride | |
CAS RN |
125348-98-3 | |
| Record name | 2-ethenylpyrrolidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



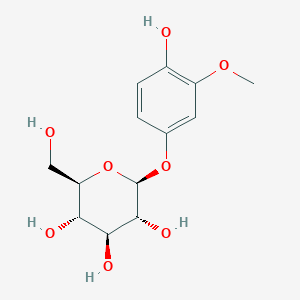
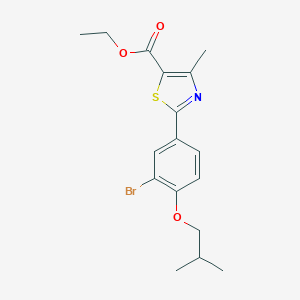


![5-[(4-Bromophenylamino)methylene]-2,2-dimethyl-1,3-dioxane-4,6-dione](/img/structure/B172318.png)
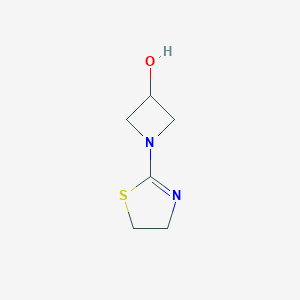
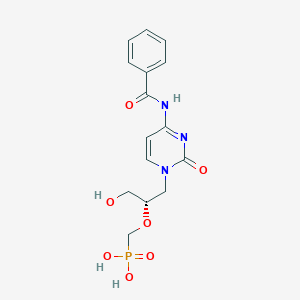
![Thiazolo[5,4-C]pyridine-2-thiol](/img/structure/B172323.png)
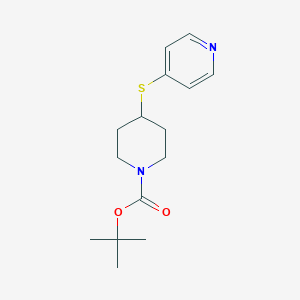
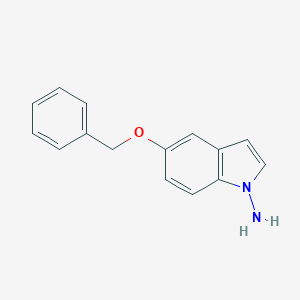



![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)